Cas no 97974-20-4 (Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside)
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside Chemical and Physical Properties
Names and Identifiers
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- phenyl 2,3,6-tri-O-Bn-1-thio-β-D-glucopyranoside
- Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside
- Phenyl 2-O,3-O,6-O-tribenzyl-1-thio-beta-D-glucopyranoside
- (2R,3R,4S,5R,6S)-4,5-Bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3-ol
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- Inchi: 1S/C33H34O5S/c34-30-29(24-35-21-25-13-5-1-6-14-25)38-33(39-28-19-11-4-12-20-28)32(37-23-27-17-9-3-10-18-27)31(30)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32-,33+/m1/s1
- InChI Key: JWEXHALGGJAYED-AALIFHQRSA-N
- SMILES: S(C1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COCC2C=CC=CC=2)O1)O)OCC1C=CC=CC=1)OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 39
- Rotatable Bond Count: 12
- Complexity: 655
- XLogP3: 5.8
- Topological Polar Surface Area: 82.4
Experimental Properties
- Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (4.7E-4 g/L) (25 ºC),
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | MP04356-1 g |
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside |
97974-20-4 | 1g |
$2,310.00 | 2023-01-03 |
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside
Recent Advances in the Study of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside (CAS: 97974-20-4)
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside (CAS: 97974-20-4) is a critical intermediate in the synthesis of complex carbohydrates and glycoconjugates, which play pivotal roles in various biological processes, including cell signaling, immune response, and pathogen recognition. Recent studies have highlighted its utility in the development of novel glycosylation methodologies and its potential applications in drug discovery and therapeutic development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological relevance, and emerging trends in its utilization.
One of the most significant developments in the field involves the use of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside as a key building block in the stereoselective synthesis of oligosaccharides. Researchers have demonstrated its efficacy in facilitating the construction of β-glycosidic linkages, a longstanding challenge in carbohydrate chemistry. A 2023 study published in the Journal of Organic Chemistry detailed a novel catalytic system that leverages this compound to achieve high yields and excellent stereocontrol, paving the way for more efficient synthesis of biologically active glycans.
In addition to its synthetic utility, recent investigations have explored the biological activities of derivatives of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside. For instance, a team at the University of Cambridge reported in Chemical Communications that certain thioglycoside analogs exhibit promising inhibitory effects against glycosidases, enzymes implicated in diseases such as diabetes and lysosomal storage disorders. These findings underscore the compound's potential as a scaffold for designing enzyme inhibitors with therapeutic value.
Another area of active research is the application of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside in the development of glycan-based vaccines. A 2024 study in Angewandte Chemie highlighted its role in the synthesis of tumor-associated carbohydrate antigens (TACAs), which are being investigated as targets for cancer immunotherapy. The study demonstrated that the compound's benzyl-protected hydroxyl groups provide a versatile platform for introducing diverse functional groups, enabling the creation of antigenic structures with enhanced immunogenicity.
Despite these advancements, challenges remain in the large-scale production and purification of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce costs. A preprint from Bioorganic & Medicinal Chemistry Letters describes a streamlined, one-pot synthesis approach that minimizes the number of purification steps while maintaining high purity, addressing a critical bottleneck in its industrial application.
Looking ahead, the integration of computational tools and machine learning algorithms is expected to further revolutionize the use of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside in drug discovery. Preliminary studies suggest that predictive modeling can aid in the design of novel glycosides with tailored biological activities, potentially accelerating the development of next-generation therapeutics. As research in this area continues to evolve, this compound is poised to remain a cornerstone of glycochemistry and its applications in biomedicine.
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